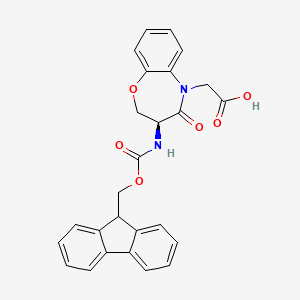

Fmoc-(S)-3-amino-5-carboxymethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one

説明

Fmoc-(S)-3-amino-5-carboxymethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one is a chiral benzoxazepinone derivative featuring a seven-membered heterocyclic ring containing oxygen and nitrogen atoms. The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a protective moiety for the amine functionality, enhancing stability during synthetic processes such as peptide coupling . Its stereochemistry (S-configuration at position 3) is critical for biological activity and binding specificity .

特性

IUPAC Name |

2-[(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-2,3-dihydro-1,5-benzoxazepin-5-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N2O6/c29-24(30)13-28-22-11-5-6-12-23(22)33-15-21(25(28)31)27-26(32)34-14-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-12,20-21H,13-15H2,(H,27,32)(H,29,30)/t21-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGCGNHLLVHXTIS-NRFANRHFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C2=CC=CC=C2O1)CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](C(=O)N(C2=CC=CC=C2O1)CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501112534 | |

| Record name | (3S)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-3,4-dihydro-4-oxo-1,5-benzoxazepine-5(2H)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501112534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959574-95-9 | |

| Record name | (3S)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-3,4-dihydro-4-oxo-1,5-benzoxazepine-5(2H)-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=959574-95-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3S)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-3,4-dihydro-4-oxo-1,5-benzoxazepine-5(2H)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501112534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生化学分析

Biochemical Properties

The Fmoc group in this compound is a base-labile protecting group used in organic synthesis. It is frequently used as a protecting group for amines, where the Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). This compound can interact with various enzymes, proteins, and other biomolecules, promoting the association of building blocks due to the inherent hydrophobicity and aromaticity of the Fmoc moiety.

Cellular Effects

Fmoc-modified amino acids and short peptides are known to possess distinct potential for applications due to their self-assembly features. These properties could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of Fmoc-(S)-3-amino-5-carboxymethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one involves its role as a protecting group for amines in organic synthesis. It can exert its effects at the molecular level through binding interactions with biomolecules, potentially influencing enzyme activity and changes in gene expression.

Temporal Effects in Laboratory Settings

The Fmoc group is known to be stable to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid. This suggests that the compound could have good stability and potentially long-term effects on cellular function in in vitro or in vivo studies.

生物活性

Fmoc-(S)-3-amino-5-carboxymethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, including anticancer effects, mechanism of action, and relevant research findings.

Chemical Structure and Properties

This compound has a complex structure characterized by the following molecular formula:

- Molecular Formula : C26H22N2O6

- CAS Number : 959574-95-9

The compound features a benzoxazepine core, which is known for various biological activities including antitumor effects.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. The compound has shown significant cytotoxicity against various cancer cell lines. For instance:

-

Cytotoxicity Assays : In vitro studies indicated that the compound exhibits potent cytotoxic effects in human cancer cell lines, with IC50 values in the nanomolar range. This suggests a strong inhibitory effect on cell proliferation.

Cell Line IC50 (nM) U87 (Glioblastoma) 200 BE (Neuroblastoma) 18.9 SK (Neuroblastoma) 500 - Mechanism of Action : The mechanism involves arresting cells in the G2/M phase of the cell cycle, leading to increased apoptosis rates. Morphological changes such as nuclear envelope disruption and giant cell formation were observed in treated cells.

Combination Therapies

The compound has also been evaluated in combination with radiation therapy. Studies revealed that when combined with a 4-Gy dose of radiation, this compound significantly enhances the radiosensitivity of resistant cancer cells.

Study 1: Efficacy Against Glioblastoma

A study conducted on U87 glioblastoma cells demonstrated that treatment with this compound resulted in a substantial reduction in cell viability compared to control groups. The combination treatment showed an enhanced effect compared to either treatment alone.

Study 2: Neuroblastoma Response

In another investigation focusing on neuroblastoma cell lines (BE and SK), it was found that the compound effectively reduced cell survival rates significantly more than traditional chemotherapeutics currently in use. The effectiveness was particularly pronounced in chemoresistant BE cells.

類似化合物との比較

Comparison with Similar Compounds

Benzoxazepinones and their analogs (e.g., benzothiazepinones, benzodiazepines) share structural similarities but exhibit distinct physicochemical and pharmacological properties due to variations in heteroatoms, substituents, and stereochemistry. Below is a systematic comparison:

Table 1: Structural and Functional Comparison

Key Differences and Implications

Heteroatom Effects: Benzoxazepinones (oxygen in the ring) exhibit higher polarity compared to benzothiazepinones (sulfur), influencing solubility and metabolic stability . Benzothiazepinones (e.g., 7-chloro-5-ethyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one) show stronger CNS activity due to enhanced lipophilicity from sulfur, enabling blood-brain barrier penetration .

Substituent Impact: The carboxymethyl group in Fmoc-(S)-3-amino-5-carboxymethyl-... enhances water solubility and enables conjugation with peptides or targeting moieties . In contrast, methyl or ethyl substituents (e.g., (3R)-3-amino-5-methyl-...) prioritize receptor binding over solubility . Benzoxazepinones with thiobarbiturinyl substituents (e.g., 4-(2'-thiobarbiturinyl)-2-phenyl-...) demonstrate anticonvulsant activity comparable to phenytoin, highlighting the role of electron-withdrawing groups in modulating ion channel interactions .

Synthetic Accessibility: Benzothiazepinones are synthesized via condensation of 2-aminobenzenethiols with glycidates under nitrogen, a method less applicable to benzoxazepinones due to oxygen’s lower nucleophilicity . Fmoc-protected benzoxazepinones require specialized coupling agents (e.g., HATU) for peptide bond formation, reflecting their role in solid-phase peptide synthesis .

Biological Applications: Benzoxazepinones: Used in designing bradykinin B1 receptor antagonists for inflammatory diseases and as intermediates for protease inhibitors. Benzothiazepinones: Exploited as antidepressants (e.g., thiazesim) and antimicrobial agents due to their planar, sulfur-containing scaffolds .

Table 2: Representative Compounds and Activities

Q & A

Q. How to assess the compound’s stability under varying storage conditions?

- Forced degradation : Expose to heat (60°C), light (ICH Q1B), and humidity (75% RH) for 2–4 weeks. Monitor via HPLC for decomposition products (e.g., Fmoc deprotection) .

- Kinetic modeling : Fit degradation data to zero- or first-order models using software like KinTek Explorer to predict shelf life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。